molecular formula C16H34O8S2 B8025140 Hydroxy-PEG3-SS-PEG3-alcohol

Hydroxy-PEG3-SS-PEG3-alcohol

Cat. No.: B8025140
M. Wt: 418.6 g/mol
InChI Key: LSCOQDOWFVSGMZ-UHFFFAOYSA-N
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Description

Hydroxy-PEG3-SS-PEG3-alcohol is a compound that contains a polyethylene glycol (PEG) chain with three ethylene glycol units on each side of a central disulfide bond, terminated with hydroxyl groups. This compound is commonly used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs), which are targeted cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy-PEG3-SS-PEG3-alcohol can be synthesized through a multi-step process involving the reaction of polyethylene glycol with a disulfide-containing compound. The hydroxyl groups at the ends of the PEG chains can be further derivatized to introduce various functional groups . The disulfide bond can be cleaved via reduction reactions using reagents such as dithiothreitol (DTT) .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The compound is typically synthesized in reagent grade for research purposes, with the option for good manufacturing practice (GMP) grade for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Hydroxy-PEG3-SS-PEG3-alcohol undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hydroxy-PEG3-SS-PEG3-alcohol is widely used in scientific research, particularly in the following fields:

Mechanism of Action

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H34O8S2/c17-1-3-19-5-7-21-9-11-23-13-15-25-26-16-14-24-12-10-22-8-6-20-4-2-18/h17-18H,1-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSCOQDOWFVSGMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCSSCCOCCOCCOCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O8S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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